Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate
Overview
Description
Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate is a fluorinated organic compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes the risk of handling hazardous fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using reagents like sodium azide or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or thiol-substituted products
Scientific Research Applications
Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can influence the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability
Mechanism of Action
The mechanism by which Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate exerts its effects is primarily through its interaction with biological targets. The fluorine atoms can form strong hydrogen bonds with proteins and enzymes, altering their activity. This compound can also modulate the electronic properties of molecules, affecting their reactivity and interactions with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-4-fluoropyrrolidine-2-carboxylate
- Methyl (2R)-4,4-dichloropyrrolidine-2-carboxylate
- Methyl (2R)-4,4-dibromopyrrolidine-2-carboxylate
Uniqueness
Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate is unique due to the presence of two fluorine atoms at the 4-position of the pyrrolidine ring. This fluorination significantly enhances the compound’s metabolic stability and lipophilicity compared to its non-fluorinated or mono-fluorinated analogs. The dual fluorination also imparts unique electronic properties, making it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c1-11-5(10)4-2-6(7,8)3-9-4/h4,9H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYSGPRTWAWWKK-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(CN1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284928 | |
Record name | D-Proline, 4,4-difluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400688-76-7 | |
Record name | D-Proline, 4,4-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400688-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Proline, 4,4-difluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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